Enhanced Lipophilicity (XLogP) Versus N-(2-Methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
The target compound exhibits an XLogP of 2.6, which is 2.0 log units higher than that of its direct 3-methyl analog (XLogP 0.6) [1][2]. This 100-fold difference in computed octanol-water partition coefficient translates to substantially greater predicted membrane permeability, a critical determinant of intracellular target engagement and oral bioavailability potential in cell-based and in vivo models. The increased lipophilicity arises from the o-tolyl group replacing the methyl substituent at the pyridazinone 3-position, introducing an additional phenyl ring that expands the hydrophobic surface area.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.6 (PubChem CID 7672009) |
| Comparator Or Baseline | N-(2-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: XLogP = 0.6 (PubChem CID 49704521) |
| Quantified Difference | ΔXLogP = 2.0 (100-fold higher lipophilicity) |
| Conditions | Computed by PubChem XLogP3 algorithm; in silico prediction |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion rates, intracellular accumulation, and protein binding; researchers selecting compounds for cell-permeability-dependent assays should favor the o-tolyl variant when intracellular target access is required.
- [1] PubChem Compound Summary for CID 7672009. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 49704521. National Center for Biotechnology Information. Accessed May 2026. View Source
